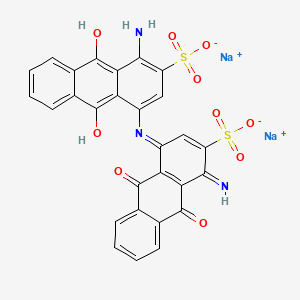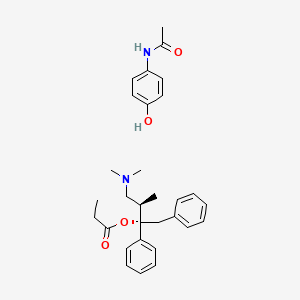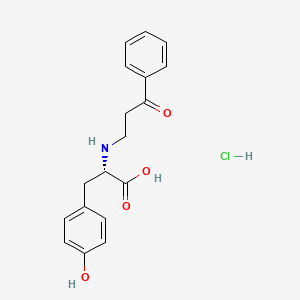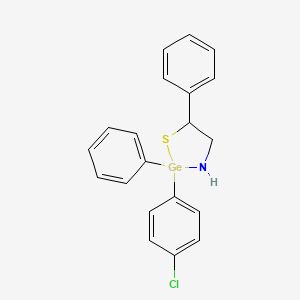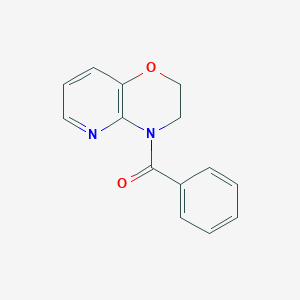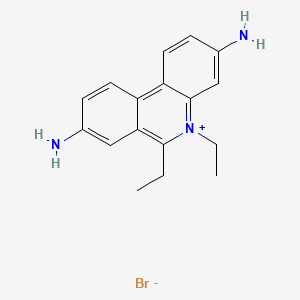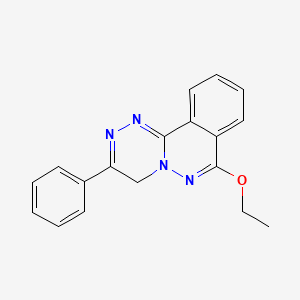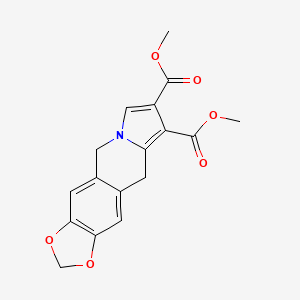
1,3-Dioxolo(4,5-g)pyrrolo(1,2-b)isoquinoline-8,9-dicarboxylic acid, 5,10-dihydro-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxolo(4,5-g)pyrrolo(1,2-b)isoquinoline-8,9-dicarboxylic acid, 5,10-dihydro-, dimethyl ester is a complex organic compound with a unique structure that includes a dioxolo ring fused to a pyrroloisoquinoline core. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
The synthesis of 1,3-Dioxolo(4,5-g)pyrrolo(1,2-b)isoquinoline-8,9-dicarboxylic acid, 5,10-dihydro-, dimethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrroloisoquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dioxolo Ring: The dioxolo ring is introduced through a cyclization reaction involving suitable diol and aldehyde or ketone precursors.
Esterification: The final step involves the esterification of the carboxylic acid groups to form the dimethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
1,3-Dioxolo(4,5-g)pyrrolo(1,2-b)isoquinoline-8,9-dicarboxylic acid, 5,10-dihydro-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the aromatic ring or other reactive sites using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.
Applications De Recherche Scientifique
1,3-Dioxolo(4,5-g)pyrrolo(1,2-b)isoquinoline-8,9-dicarboxylic acid, 5,10-dihydro-, dimethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: This compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It may be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1,3-Dioxolo(4,5-g)pyrrolo(1,2-b)isoquinoline-8,9-dicarboxylic acid, 5,10-dihydro-, dimethyl ester involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular processes.
Receptor Binding: It may bind to specific receptors, modulating signal transduction pathways and cellular responses.
DNA Intercalation: The compound may intercalate into DNA, affecting replication and transcription processes.
Comparaison Avec Des Composés Similaires
1,3-Dioxolo(4,5-g)pyrrolo(1,2-b)isoquinoline-8,9-dicarboxylic acid, 5,10-dihydro-, dimethyl ester can be compared with similar compounds such as:
1,3-Dioxolo(4,5-g)indeno(2’,1’4,5)pyrrolo(2,1-a)isoquinoline-12a,13-dicarboxylic acid, 5,6,7a,12-tetrahydro-7a-hydroxy-8,9-dimethoxy-12-oxo-, 12a,13-dimethyl ester: This compound has a similar core structure but with additional functional groups that may confer different biological activities.
1,3-Dioxolo(4,5-g)chromeno(2,3-b)pyridines: These compounds have a chromeno ring instead of an isoquinoline ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
162152-08-1 |
|---|---|
Formule moléculaire |
C17H15NO6 |
Poids moléculaire |
329.30 g/mol |
Nom IUPAC |
dimethyl 5,10-dihydro-[1,3]benzodioxolo[5,6-f]indolizine-8,9-dicarboxylate |
InChI |
InChI=1S/C17H15NO6/c1-21-16(19)11-7-18-6-10-5-14-13(23-8-24-14)4-9(10)3-12(18)15(11)17(20)22-2/h4-5,7H,3,6,8H2,1-2H3 |
Clé InChI |
YEXXURFGLRFNNE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CN2CC3=CC4=C(C=C3CC2=C1C(=O)OC)OCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




